Angiotensinogen

Übersicht

Beschreibung

Angiotensinogen is a peptide hormone that causes vasoconstriction and an increase in blood pressure. It is part of the renin–angiotensin system, which regulates blood pressure . It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver .

Synthesis Analysis

Angiotensinogen is an α-2-globulin synthesized in the liver . It is a member of the serpin family of proteins . It is also known as renin substrate . It is present at low levels intracellularly . None of the numerically prominent cell types that have been shown to synthesize and secrete angiotensinogen (i.e., hepatocytes, adipocytes, or astrocytes) possess a concentrating secretory compartment but rather constitutively secrete proteins .Molecular Structure Analysis

Human Angiotensinogen has 485 amino acids, including a 33 amino-acid signal peptide . The 10 N-terminal amino acids are cleaved by renin to provide angiotensin I (AngI), which is the source for an array of active angiotensin peptides . The removal of AngI leaves a protein termed des(AngI)AGT .Chemical Reactions Analysis

The tail of Angiotensinogen is cleaved by the action of the enzyme renin, in response to lowered blood pressure or increased sodium load at the macula densa, to yield the decapeptide angiotensin I, which is further cleaved by angiotensin converting enzyme (ACE) to generate the physiologically active octapeptide angiotensin II resulting in an increase in blood pressure .Physical And Chemical Properties Analysis

Angiotensinogen is a ubiquitous, moderately abundant protein with plasma and cerebrospinal fluid concentrations of approximately 1 /xM and 0.2 /i.M, respectively . It is present at low levels intracellularly .Wissenschaftliche Forschungsanwendungen

Blood Pressure Regulation

Angiotensinogen (AGT) is a key component of the Renin-Angiotensin System (RAS), which plays a pivotal role in the regulation of blood pressure and homeostasis of water and sodium . Angiotensin peptides, derived from AGT, modulate blood pressure . The gene encoding AGT was the first gene linked to primary hypertension in 1992 .

Hypertension Treatment

RNA interference treatment targeting AGT has been used to lower blood pressure . An investigational RNA interference drug, zilebesiran, that targets AGT has shown promising results in reducing patients’ mean systolic blood pressure .

Obesity Research

AGT has been linked to obesity. Studies have shown that AGT can be regulated in vivo by cell-specific procedures, adeno-associated viral approaches, and antisense oligonucleotides . This has provided new insights into the multifaceted roles of AGT .

Atherosclerosis Research

AGT has been associated with atherosclerosis. The availability of multiple manipulations of AGT has provided new insights into the multifaceted roles of AGT .

Precision Medicine Approach

Targeted knockdown of hepatic angiotensinogen, the source of all angiotensins, offers a precision medicine approach . This approach allows liver-specific targeting and durability over several months .

Wirkmechanismus

Target of Action

Angiotensinogen (AGT) is the sole precursor of all angiotensin peptides . It plays a key role in the renin–angiotensin system (RAS), which is pivotal to the regulation of blood pressure and homeostasis of water and sodium . The primary targets of AGT are the enzymes renin and angiotensin-converting enzyme (ACE), which cleave AGT to produce the active angiotensin peptides .

Biochemical Pathways

The biochemical pathway of AGT involves the conversion of AGT to AngI by renin, which is then converted to the bioactive octapeptide, angiotensin II (AngII), by ACE . AngII recognizes the angiotensin type 1 receptor (AT1R) to invoke both peripheral and central mechanisms in the regulation of blood pressure . Chronic activation of the ACE-AngII-AT1R pathway may also be associated with various pathological responses including fibrosis, inflammation, metabolic dysregulation, heart failure, cancer, aging, and diabetic injury .

Pharmacokinetics

The pharmacokinetics of AGT are currently under investigation. A recent study evaluated the effect of ALN-AGT, a subcutaneous investigational RNA interference (RNAi) therapeutic targeting hepatic AGT synthesis, on blood pressure in hypertensive patients . The study found that single-dose administration of ALN-AGT resulted in dose-related reductions in serum AGT and blood pressure over 8 weeks .

Result of Action

The result of AGT’s action is the regulation of blood pressure and homeostasis of water and sodium . AngII, the product of AGT cleavage, causes the muscular walls of small arteries (arterioles) to constrict (narrow), which increases blood pressure . AngII also triggers the adrenal glands to release aldosterone, causing the body to retain sodium and lose potassium through urine .

Action Environment

The action of AGT can be influenced by environmental factors such as local tissue and temperature changes . For instance, the tail of AGT is restrained by a labile disulfide bond, with changes in its redox status affecting angiotensin release . This suggests that oxidative stress could potentially influence the action of AGT. Furthermore, the interaction of AGT with renin can be modulated at several levels, suggesting that changes in the local concentration of renin could also influence the action of AGT .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

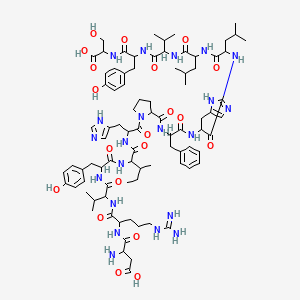

3-amino-4-[[5-carbamimidamido-1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(1-carboxy-2-hydroxyethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H123N21O20/c1-11-48(10)70(105-78(119)62(35-51-23-27-55(109)28-24-51)100-80(121)68(46(6)7)103-72(113)57(19-15-29-91-85(87)88)94-71(112)56(86)38-67(110)111)82(123)101-64(37-53-40-90-43-93-53)83(124)106-30-16-20-66(106)79(120)98-60(33-49-17-13-12-14-18-49)74(115)97-63(36-52-39-89-42-92-52)76(117)95-58(31-44(2)3)73(114)96-59(32-45(4)5)77(118)104-69(47(8)9)81(122)99-61(34-50-21-25-54(108)26-22-50)75(116)102-65(41-107)84(125)126/h12-14,17-18,21-28,39-40,42-48,56-66,68-70,107-109H,11,15-16,19-20,29-38,41,86H2,1-10H3,(H,89,92)(H,90,93)(H,94,112)(H,95,117)(H,96,114)(H,97,115)(H,98,120)(H,99,122)(H,100,121)(H,101,123)(H,102,116)(H,103,113)(H,104,118)(H,105,119)(H,110,111)(H,125,126)(H4,87,88,91) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFQCYIFOWHHFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H123N21O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1759.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

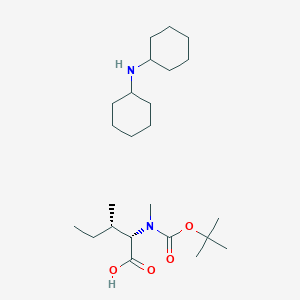

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

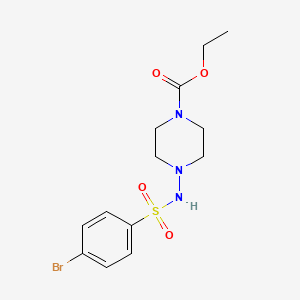

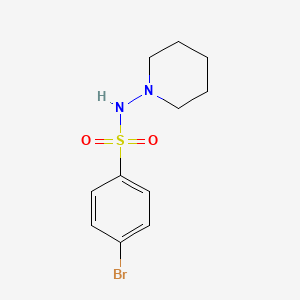

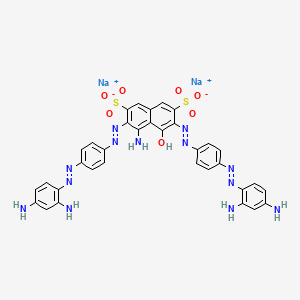

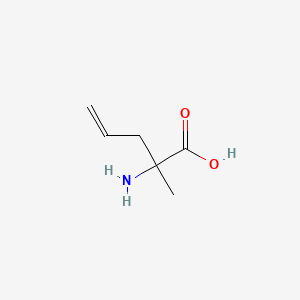

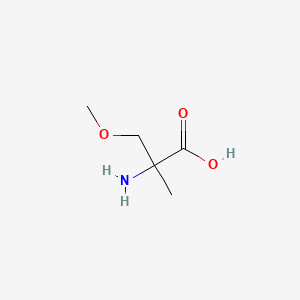

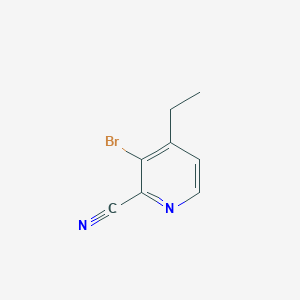

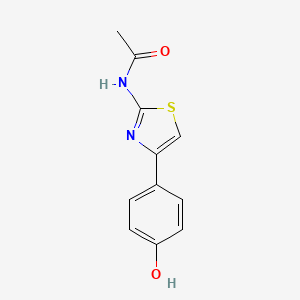

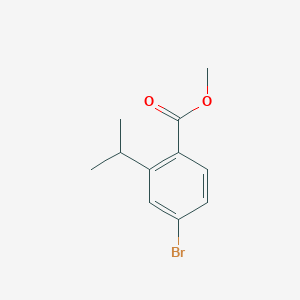

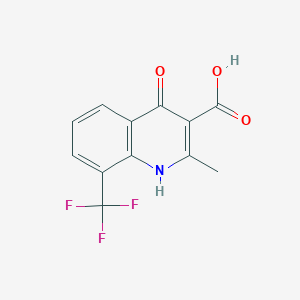

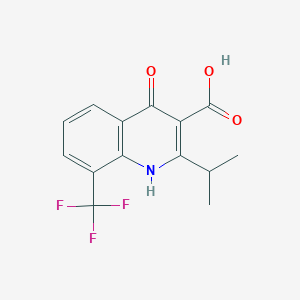

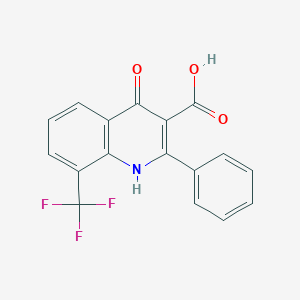

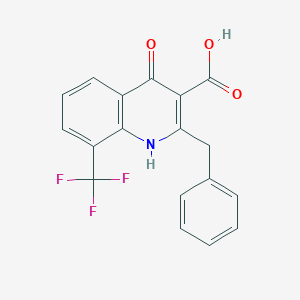

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/structure/B3276448.png)